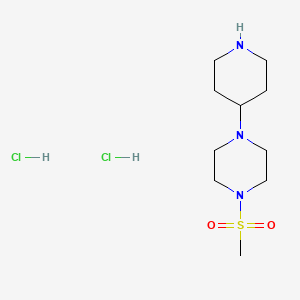
4-ブロモ-3-クロロ-5-フルオロアニリン
概要
説明
4-Bromo-3-chloro-5-fluoroaniline is an aromatic amine compound with the molecular formula C6H4BrClFN It is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with an amino group
科学的研究の応用
4-Bromo-3-chloro-5-fluoroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
作用機序
Mode of Action
The mode of action of 4-Bromo-3-chloro-5-fluoroaniline involves its interaction with its targets. The bromine, chlorine, and fluorine substituents on the aniline ring can influence how the compound interacts with its targets . These halogen substituents can form halogen bonds with amino acid residues in the target proteins, influencing their function.
Result of Action
The molecular and cellular effects of 4-Bromo-3-chloro-5-fluoroaniline’s action depend on its specific targets and the nature of its interactions with these targets . The halogen substituents on the aniline ring can influence these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-5-fluoroaniline . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-fluoroaniline typically involves multi-step reactions starting from appropriately substituted benzene derivatives. One common method includes the halogenation of aniline derivatives followed by selective substitution reactions. For instance, starting with 3-chloroaniline, bromination and fluorination can be carried out under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-chloro-5-fluoroaniline may involve large-scale halogenation reactions using suitable catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 4-Bromo-3-chloro-5-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen substituents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
類似化合物との比較
- 4-Bromo-3-fluoroaniline
- 3-Chloro-4-fluoroaniline
- 2-Bromo-1-chloro-3-fluorobenzene
Comparison: 4-Bromo-3-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen substituents on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
特性
IUPAC Name |
4-bromo-3-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLRYDSRVEQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)


![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)


![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)





